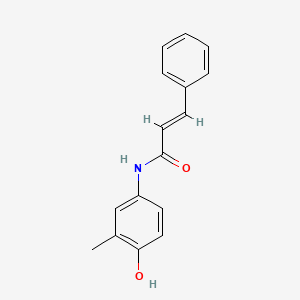![molecular formula C18H19FN4O3 B5583163 8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5583163.png)
8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is a complex organic compound characterized by its unique spirocyclic structure. This compound features a pyrazole ring, a fluorophenyl group, and a spiro linkage, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl group. The spiro linkage is then formed through a series of cyclization reactions. Common reagents used in these steps include hydrazines, fluorobenzenes, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency.
化学反応の分析
Types of Reactions
8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Chloroform: An organochlorine compound with different properties and applications.
Cyclopropanecarboxylic acid: Another organic compound with a distinct structure and reactivity.
Riluzole Related Compound A: A compound with similar structural features but different biological activities.
Uniqueness
8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one is unique due to its spirocyclic structure and the presence of both a pyrazole ring and a fluorophenyl group. This combination of features imparts specific chemical and biological properties that distinguish it from other compounds.
特性
IUPAC Name |
8-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3/c1-22-11-18(26-17(22)25)6-8-23(9-7-18)16(24)15-10-14(20-21-15)12-2-4-13(19)5-3-12/h2-5,10H,6-9,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDPHNJOQPDBDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5583083.png)
![2-{5-[3-(2-furylmethyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-methoxybenzyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5583088.png)
![(4R)-N,N-diethyl-1-(2-furylmethyl)-4-{[(2-methyl-1H-pyrrol-3-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5583094.png)
![5-cyclobutyl-N-[2-(ethylsulfonyl)ethyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5583099.png)
![(4S*)-4-(methoxymethyl)-3,3-dimethyl-1-(tetrazolo[1,5-a]pyridin-6-ylcarbonyl)piperidin-4-ol](/img/structure/B5583101.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide](/img/structure/B5583125.png)

![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5583144.png)
![6-[(E)-[[1-[(4-chlorophenyl)methyl]pyrazole-3-carbonyl]hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid](/img/structure/B5583151.png)
![(2-methylphenyl)[4-(2-pyridyl)piperazino]methanone](/img/structure/B5583166.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2-methylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5583170.png)
![(4S)-4-isopropyl-3-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5583178.png)

![[(Z)-[phenyl(pyridin-4-yl)methylidene]amino] 3,4-dichlorobenzoate](/img/structure/B5583189.png)
